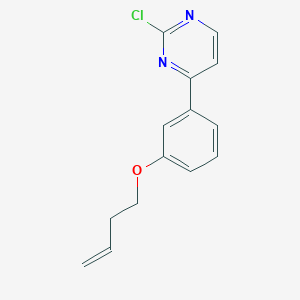

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine

Description

Properties

IUPAC Name |

4-(3-but-3-enoxyphenyl)-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-2-3-9-18-12-6-4-5-11(10-12)13-7-8-16-14(15)17-13/h2,4-8,10H,1,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVOEASSGRCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=CC(=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239105 | |

| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937271-45-9 | |

| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937271-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Preparation of 3-(But-3-en-1-yloxy)phenyl intermediate: This step involves the reaction of 3-hydroxyphenyl with but-3-en-1-ol in the presence of a suitable base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Formation of 4-(3-(But-3-en-1-yloxy)phenyl)pyrimidine: The intermediate is then reacted with 2-chloropyrimidine under conditions that facilitate nucleophilic substitution, such as using a polar aprotic solvent like acetonitrile (CH3CN) and a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine can undergo various chemical reactions, including:

Oxidation: The but-3-en-1-yloxy group can be oxidized to form corresponding epoxides or alcohols.

Reduction: The chloropyrimidine moiety can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for alcohol formation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the but-3-en-1-yloxy group can yield epoxides, while substitution of the chlorine atom can yield various substituted pyrimidines.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine, as effective antitubercular agents. For instance, derivatives similar to this compound have been shown to target the enoyl acyl carrier protein reductase (InhA), which is crucial for the survival of Mycobacterium tuberculosis.

Case Study:

A derivative of the pyrimidine scaffold demonstrated a minimum inhibitory concentration (MIC) of 15 μg/mL against M. tuberculosis H37Rv and effectively inhibited mutant strains. The compound was able to penetrate infected macrophages and suppress intracellular bacterial growth, indicating its therapeutic potential against tuberculosis .

Anti-inflammatory Properties

Pyrimidine derivatives are also being explored for their anti-inflammatory effects. Compounds with similar structures have been found to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

Research Findings:

In vitro assays showed that certain pyrimidine derivatives exhibited significant COX-2 inhibition, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For example, some derivatives demonstrated IC50 values as low as 0.04 μmol against COX-2, indicating strong anti-inflammatory potential .

HIV Inhibition

The compound's structural characteristics make it a candidate for development as an HIV inhibitor. Research into similar pyrimidine derivatives has revealed their ability to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV.

Experimental Results:

In vitro studies on novel pyrimidine derivatives indicated promising activity against both wild-type and NNRTI-resistant strains of HIV. The selectivity index (SI) values suggested that these compounds could be optimized further for enhanced efficacy against resistant strains .

Table 1: Antitubercular Activity of Pyrimidine Derivatives

| Compound | MIC (μg/mL) | IC50 (μM) |

|---|---|---|

| This compound | 15 | - |

| Triclosan | - | 0.731 |

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound | COX-2 IC50 (μmol) | Comparison Drug | Comparison Drug IC50 (μmol) |

|---|---|---|---|

| Pyrimidine Derivative A | 0.04 | Celecoxib | 0.04 |

| Pyrimidine Derivative B | - | Diclofenac | - |

Mechanism of Action

The mechanism of action of 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Corrosion Inhibition

Pyrimidine derivatives with varying substituents exhibit distinct corrosion inhibition efficiencies in acidic environments (Table 1):

Key Observations :

- The 2-mercapto group (SH) significantly enhances inhibition efficiency (99.1%) compared to 2-chloro (14.5%), highlighting the role of sulfur in forming protective metal-sulfide layers .

- The target compound’s butenyloxy-phenyl group may influence adsorption on metal surfaces, but experimental data is lacking.

Structural Analogues in Medicinal Chemistry

3-(2-(4-Fluorobenzylthio)pyrimidin-4-ylamino)-2-(3-substituted phenyl)thiazolidin-4-ones

- Molecular Formula : Varies (e.g., C₂₀H₁₆FN₃OS₂ for one derivative).

- Key Features: 4-Fluorobenzylthio and thiazolidinone moieties contribute to antimicrobial and antioxidant activities. Sulfur atoms enhance redox activity, unlike the target compound’s oxygen-based substituents.

Pacritinib Impurity: 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine

- Molecular Formula : C₁₄H₁₃ClN₂O (same as target compound).

- Key Differences :

- Allyloxy group (shorter unsaturated chain) vs. butenyloxy in the target compound.

- Storage at 2–8°C suggests instability, whereas the target compound’s stability is undocumented.

Comparative Physicochemical Properties

Insights :

- The target compound and thieno-fused analog have nearly identical molecular weights but divergent reactivity due to ring fusion.

Biological Activity

The compound 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and efficacy based on recent studies.

Synthesis and Structural Properties

The synthesis of this compound involves the reaction of chlorinated pyrimidine derivatives with phenolic compounds. The structural modifications at the 4-position of the pyrimidine ring are crucial for enhancing biological activity. The presence of the but-3-en-1-yloxy group is believed to contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including non-small cell lung cancer (NSCLC), melanoma, and leukemia.

Table 1: Anticancer Efficacy of Pyrimidine Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | NSCLC | 1.17 - 18.40 | Inhibition of cyclin-dependent kinases |

| Compound B | Melanoma | 0.126 | EGFR inhibition and apoptosis induction |

| Compound C | Renal Cancer | 73.62 | Inhibition of Src and Abl tyrosine kinases |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential efficacy of these compounds in cancer treatment .

Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory properties.

Table 2: Anti-inflammatory Potency of Selected Pyrimidine Derivatives

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) |

|---|---|---|

| Compound D | 0.04 ± 0.01 | >10 |

| Compound E | 0.04 ± 0.02 | >10 |

These results indicate that certain pyrimidine derivatives selectively inhibit COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases and Src family kinases.

- Apoptosis Induction : It promotes apoptosis in cancer cells through pathways involving caspase activation.

- Anti-inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins.

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

- Case Study 1 : A study involving patients with metastatic melanoma treated with a pyrimidine derivative showed a significant reduction in tumor size after four weeks, correlating with in vitro findings.

- Case Study 2 : Patients suffering from chronic inflammatory conditions exhibited marked improvement when treated with a compound structurally related to this compound, demonstrating reduced pain and inflammation markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.